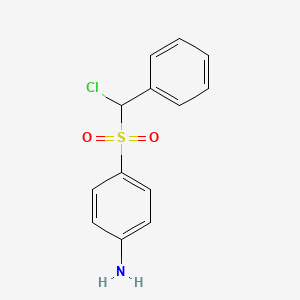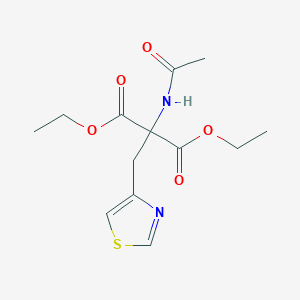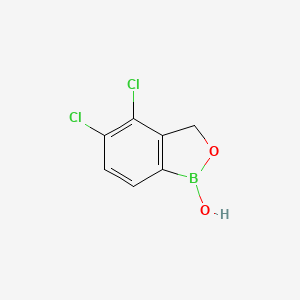
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole is a chemical compound belonging to the benzoxaborole family. Benzoxaboroles are known for their versatile applications in medicinal chemistry, particularly due to their unique boron-containing structure which imparts desirable physicochemical properties . This compound, with its specific dichloro and hydroxy substitutions, has garnered interest for its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole typically involves the reaction of appropriate substituted phenols with boronic acids or boronates under controlled conditions. One common method includes the condensation of 4,5-dichlorophenol with boronic acid in the presence of a catalyst such as palladium or copper . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxaboroles with different functional groups, which can further be utilized in medicinal chemistry and material science .
科学的研究の応用
作用機序
The mechanism of action of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CPSF3, which is crucial for pre-mRNA processing. By binding to the active site of CPSF3, it prevents the proper cleavage and polyadenylation of pre-mRNA, leading to transcriptional readthrough and subsequent downregulation of gene expression . This mechanism is particularly relevant in its anticancer activity, where it impedes the growth of cancer cells by disrupting their genetic regulation .
類似化合物との比較
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Used as a phosphodiesterase inhibitor for treating skin conditions.
Uniqueness
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole stands out due to its dual chlorine substitutions, which enhance its reactivity and potential biological activities. This unique structure allows for more diverse chemical modifications and applications compared to its analogs .
特性
分子式 |
C7H5BCl2O2 |
|---|---|
分子量 |
202.83 g/mol |
IUPAC名 |
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BCl2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 |
InChIキー |
YDDPJNNJIMMZCI-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


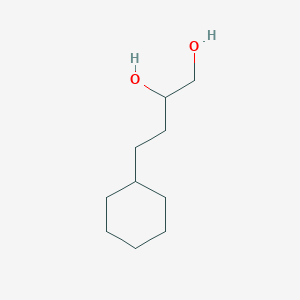
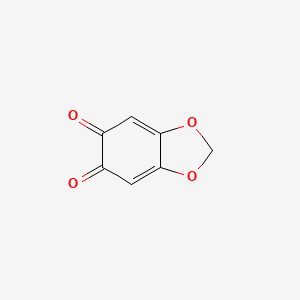
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
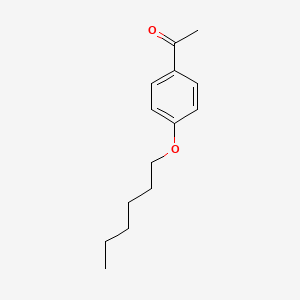
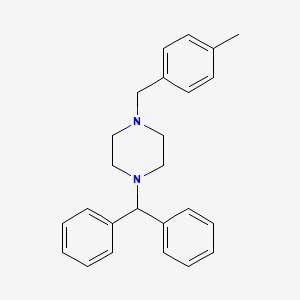
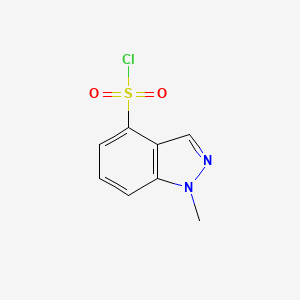
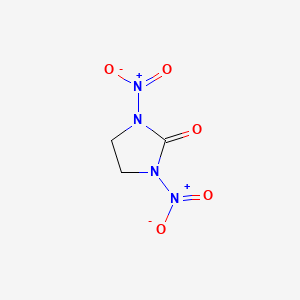
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
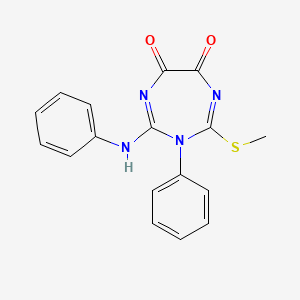
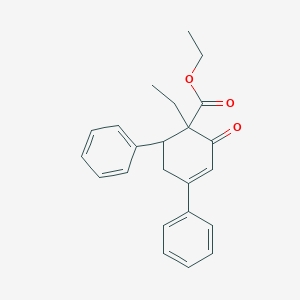
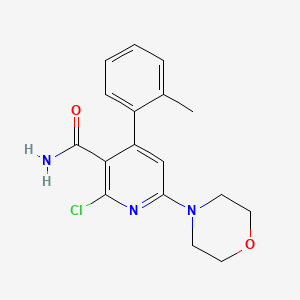
methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)
